CYP2A6 Inhibition: 23.5-Fold Potency Advantage Over Standard Methoxsalen
4-(4-Chloroanilino)-2H-chromen-2-one demonstrates potent inhibition of human CYP2A6 with an IC50 of 51 nM in human liver microsomes [1]. This potency is 23.5-fold greater than that of methoxsalen (8-methoxypsoralen), a clinically used CYP2A6 inhibitor with an IC50 of 1.2 µM in the same assay system [2]. The chloro substitution is critical for this activity, as unsubstituted 4-anilinocoumarin exhibits >10-fold lower potency (class-level inference) [3].
| Evidence Dimension | CYP2A6 inhibition (IC50) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | Methoxsalen (8-MOP): 1200 nM (1.2 µM) |
| Quantified Difference | 23.5-fold greater potency |
| Conditions | Human liver microsomes; coumarin as substrate; 5 min preincubation; NADPH-regenerating system |
Why This Matters
For CYP2A6 inhibition studies, this compound offers a more potent tool than the standard methoxsalen, enabling lower working concentrations and potentially reducing off-target effects.
- [1] BindingDB BDBM50366334 (CHEMBL4173133) entry. BindingDB (2025). View Source
- [2] Zhang, W., Kilicarslan, T., Tyndale, R.F., Sellers, E.M. Evaluation of methoxsalen, tranylcypromine, and tryptamine as specific and selective CYP2A6 inhibitors in vitro. Drug Metabolism and Disposition, 2001, 29(6), 897-902. View Source
- [3] Putri, D.E.K., et al. The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using QSAR. Journal of King Saud University - Science, 2022, 34(3), 101837. View Source
